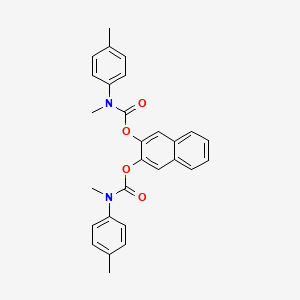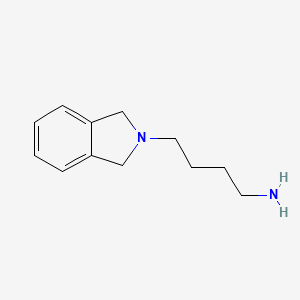
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring substituted at the 2 and 3 positions with bis(methyl(p-tolyl)carbamate) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) typically involves the reaction of naphthalene-2,3-diol with methyl(p-tolyl)isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1,4-diyl bis(methyl(p-tolyl)carbamate)
- Naphthalene-2,3-diyl bis(ethyl(p-tolyl)carbamate)
- Naphthalene-2,3-diyl bis(methyl(phenyl)carbamate)
Uniqueness
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with biological targets. The presence of the methyl(p-tolyl)carbamate groups also imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C28H26N2O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[3-[methyl-(4-methylphenyl)carbamoyl]oxynaphthalen-2-yl] N-methyl-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C28H26N2O4/c1-19-9-13-23(14-10-19)29(3)27(31)33-25-17-21-7-5-6-8-22(21)18-26(25)34-28(32)30(4)24-15-11-20(2)12-16-24/h5-18H,1-4H3 |
InChI Key |
RLZFKWFEOPFBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N(C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Phenylsulfonyl)amino]-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-on e](/img/structure/B12124621.png)
![Acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B12124630.png)

![2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12124641.png)

![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B12124653.png)


![Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate](/img/structure/B12124679.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12124686.png)
![8-methyl-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12124701.png)
![2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-](/img/structure/B12124710.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124714.png)

